molecular formula C16H13NO4 B2691190 2-(2-Phenoxyethoxy)isoindole-1,3-dione CAS No. 338406-38-5

2-(2-Phenoxyethoxy)isoindole-1,3-dione

Cat. No.: B2691190
CAS No.: 338406-38-5
M. Wt: 283.283
InChI Key: TYMAXKVSYHTCLJ-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives.

Preparation Methods

The synthesis of 2-(2-Phenoxyethoxy)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Phenoxyethoxy)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized isoindole-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for modifying biological pathways .

Properties

IUPAC Name

2-(2-phenoxyethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15-13-8-4-5-9-14(13)16(19)17(15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAXKVSYHTCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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